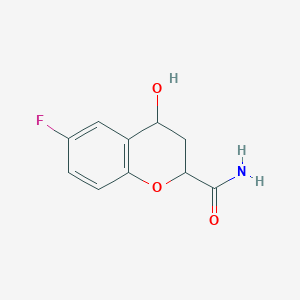

6-Fluoro-4-hydroxychroman-2-carboxamide

Beschreibung

6-Fluoro-4-hydroxychroman-2-carboxamide (CAS 1355223-81-2) is a chroman-derived compound with the molecular formula C₁₀H₁₀FNO₃ and a molecular weight of 211.19 g/mol . Its structure features:

- A fluoro substituent at position 6 of the chroman ring.

- A hydroxyl group at position 2.

- A carboxamide group at position 2.

Eigenschaften

Molekularformel |

C10H10FNO3 |

|---|---|

Molekulargewicht |

211.19 g/mol |

IUPAC-Name |

6-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxamide |

InChI |

InChI=1S/C10H10FNO3/c11-5-1-2-8-6(3-5)7(13)4-9(15-8)10(12)14/h1-3,7,9,13H,4H2,(H2,12,14) |

InChI-Schlüssel |

CEXPRWNIWYMOOL-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C2=C(C=CC(=C2)F)OC1C(=O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Fluor-4-hydroxychroman-2-carboxamid umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Ein gängiger Syntheseweg beinhaltet folgende Schritte:

Fluorierung: Einführung des Fluoratoms in die Chromanringstruktur.

Hydroxylierung: Addition der Hydroxylgruppe an den Chromanring.

Carboxamidierung: Bildung der Carboxamidgruppe.

Die spezifischen Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, können je nach gewünschter Ausbeute und Reinheit des Endprodukts variieren .

Industrielle Produktionsverfahren

Die industrielle Produktion von 6-Fluor-4-hydroxychroman-2-carboxamid kann skalierbare Synthesetechniken, wie z. B. kontinuierliche Strömungsreaktoren, umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Diese Verfahren verwenden oft Hydrierungs- und Bromierungsschritte, gefolgt von Fluorierung und Carboxamidierung .

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

6-Fluor-4-hydroxychroman-2-carboxamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. Enzyminhibition.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich antiviraler und krebshemmender Aktivitäten.

Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Verfahren

5. Wirkmechanismus

Der Wirkmechanismus von 6-Fluor-4-hydroxychroman-2-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Beispielsweise kann es bestimmte Enzyme hemmen, indem es an ihre aktiven Stellen bindet und so deren Aktivität blockiert. Das Fluoratom erhöht die Bindungsaffinität und -selektivität der Verbindung für ihre Zielstrukturen.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-4-hydroxychroman-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 6-Fluoro-4-hydroxychroman-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural and physicochemical distinctions between 6-Fluoro-4-hydroxychroman-2-carboxamide and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 6-Fluoro-4-hydroxychroman-2-carboxamide | 1355223-81-2 | C₁₀H₁₀FNO₃ | 211.19 | -OH at C4, -CONH₂ at C2 |

| 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide | 1355214-36-6 | C₁₂H₁₄FNO₃ | 239.25 | -OH at C4, -CON(CH₃)₂ at C2 |

| 6-Fluoro-4-oxochroman-2-carboxylic acid | Not provided | C₁₀H₇FO₄ | 210.16 | -C=O (ketone) at C4, -COOH at C2 |

| 6-Fluorochromanone (6-Fluorochroman-4-one) | 66892-34-0 | C₉H₇FO₂ | 166.15 | -C=O (ketone) at C4, no C2 substituent |

| (R)-6-Fluorochroman-4-amine hydrochloride | 911826-09-0 | C₉H₁₁ClFNO | 203.64 | -NH₃⁺ (as HCl salt) at C4, no C2 substituent |

| 4-Amino-6-fluorochroman-4-carboxylic acid | 90477-46-6 | C₁₀H₁₀FNO₃ | 211.19 | -NH₂ at C4, -COOH at C4 (unusual position) |

Physicochemical and Functional Group Analysis

(a) 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide

- Structural difference : The N,N-dimethylation of the carboxamide group introduces lipophilic methyl groups , increasing molecular weight (239.25 vs. 211.19) and likely reducing hydrogen-bonding capacity compared to the parent compound .

(b) 6-Fluoro-4-oxochroman-2-carboxylic acid

- Structural difference : Replacement of -OH at C4 with a ketone and substitution of carboxamide (-CONH₂) with a carboxylic acid (-COOH) at C2 .

- Implications : The carboxylic acid group increases acidity (lower pKa) and may enhance ionic interactions in biological systems. The ketone at C4 could reduce metabolic instability compared to a hydroxyl group.

(c) 6-Fluorochromanone

- Structural difference : Lacks both the hydroxyl (-OH) and carboxamide (-CONH₂) groups, retaining only the ketone at C4 .

- Implications : Simplified structure with reduced polarity (lower logP), making it more volatile but less likely to engage in target-specific interactions.

(d) (R)-6-Fluorochroman-4-amine hydrochloride

- Implications: The protonated amine enhances water solubility but may limit blood-brain barrier penetration.

(e) 4-Amino-6-fluorochroman-4-carboxylic acid

- Implications : The zwitterionic nature (from -NH₂ and -COOH) could result in unique solubility profiles and pH-dependent behavior.

Biologische Aktivität

6-Fluoro-4-hydroxychroman-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

6-Fluoro-4-hydroxychroman-2-carboxamide features a chroman backbone with a fluorine substituent at the 6-position and a hydroxyl group at the 4-position. The carboxamide group enhances its solubility and biological interactions.

The biological activity of 6-Fluoro-4-hydroxychroman-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are critical in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in disease processes.

Biological Activities

Research has highlighted several biological activities associated with 6-Fluoro-4-hydroxychroman-2-carboxamide:

- Antioxidant Activity : Studies suggest that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and related damage.

- Anticancer Potential : Preliminary investigations indicate that 6-Fluoro-4-hydroxychroman-2-carboxamide may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress markers | |

| Anticancer | Inhibition of cell proliferation in vitro | |

| Neuroprotective | Protection against neurotoxicity in models |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 6-Fluoro-4-hydroxychroman-2-carboxamide significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways. This finding suggests potential therapeutic applications in oncology.

Case Study: Neuroprotection

In models of neurodegeneration, treatment with 6-Fluoro-4-hydroxychroman-2-carboxamide resulted in decreased neuronal death and improved behavioral outcomes. The compound's ability to reduce inflammation and oxidative stress was identified as a critical factor in its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.